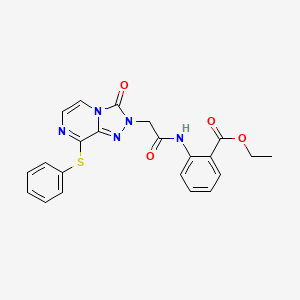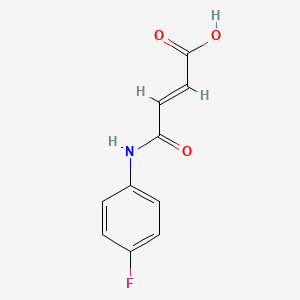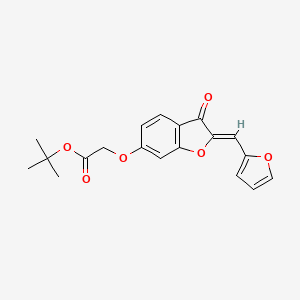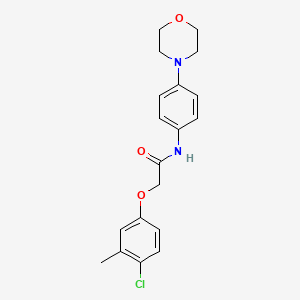
7-Chloroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinoline-5-carboxylic acid is a compound with the molecular weight of 207.62 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-5-carboxylic acid is represented by the formula C10H6ClNO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloroquinoline-5-carboxylic acid are not available, quinoline compounds generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications
- Application : 7-Chloroquinoline-5-carboxylic acid exhibits antimalarial activity by interfering with heme detoxification in Plasmodium parasites. Researchers explore its potential as a lead compound for novel antimalarial drug development .
- Application : Scientists investigate the anti-inflammatory effects of 7-Chloroquinoline-5-carboxylic acid. It may modulate immune responses and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
- Application : Researchers explore the cytotoxic effects of 7-Chloroquinoline-5-carboxylic acid against cancer cell lines. Its mechanism of action involves disrupting DNA replication and inducing apoptosis. Further studies aim to optimize its efficacy and reduce toxicity .
- Application : 7-Chloroquinoline-5-carboxylic acid can act as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, leading to localized cell damage. Researchers investigate its potential for targeted cancer therapy .
- Application : Chemists utilize 7-Chloroquinoline-5-carboxylic acid as a starting material for synthesizing diverse molecules. Its functional groups allow modification to create novel derivatives with specific biological activities .
- Application : Researchers explore the coordination behavior of 7-Chloroquinoline-5-carboxylic acid with transition metals. It can form stable complexes, potentially useful in catalysis, sensors, or drug delivery systems .
Antimalarial Activity
Anti-Inflammatory Agents
Anticancer Research
Photodynamic Therapy (PDT)
Organic Synthesis and Medicinal Chemistry
Metal Chelation and Coordination Chemistry
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 7-Chloroquinoline-5-carboxylic acid, continue to be a vital scaffold for leads in drug discovery due to their versatile applications in medicinal chemistry . The future directions in this field may involve the development of novel synthetic approaches towards quinoline compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Mechanism of Action
Target of Action
7-Chloroquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively used in drug discovery . The primary targets of quinoline derivatives are often associated with antimalarial, antibacterial, anticancer, and anti-tubercular activities . .
Mode of Action
It is suggested that its mode of action might be similar to chloroquine (cq), a well-known 4-aminoquinoline antimalarial . CQ is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Given its potential similarity to chloroquine, it might affect the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
If its action is similar to chloroquine, it might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
properties
IUPAC Name |
7-chloroquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWIFPLRWLABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)



![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)